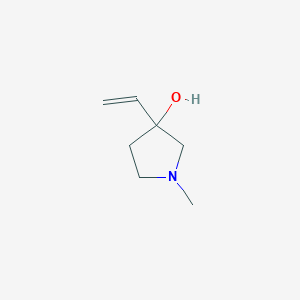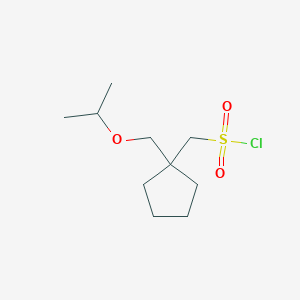
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is a compound that features both an isoxazole and a thietane ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Thietanes are four-membered sulfur-containing heterocycles. The combination of these two rings in a single molecule makes this compound an interesting subject for research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid typically involves the formation of the isoxazole and thietane rings followed by their coupling. One common method for synthesizing isoxazoles is the cycloaddition of nitrile oxides to alkenes or alkynes . Thietanes can be synthesized via the cyclization of β-halo sulfides . The coupling of these two rings can be achieved through various organic reactions, such as nucleophilic substitution or cyclization reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoxazole or thietane rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Exploring its use as a pharmaceutical agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is not fully understood. it is likely to interact with various molecular targets due to the presence of the isoxazole and thietane rings. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole derivatives: Compounds containing the isoxazole ring, such as 3-methyl-5-isoxazoleacetic acid.
Thietane derivatives: Compounds containing the thietane ring, such as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.
Uniqueness
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is unique due to the combination of the isoxazole and thietane rings in a single molecule. This dual-ring structure may confer unique chemical and biological properties that are not present in compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C8H9NO3S |
|---|---|
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
2-[3-(1,2-oxazol-3-yl)thietan-3-yl]acetic acid |
InChI |
InChI=1S/C8H9NO3S/c10-7(11)3-8(4-13-5-8)6-1-2-12-9-6/h1-2H,3-5H2,(H,10,11) |
Clave InChI |
BLDYEGJIMJLXAK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)(CC(=O)O)C2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




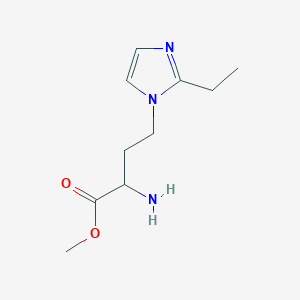
![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)

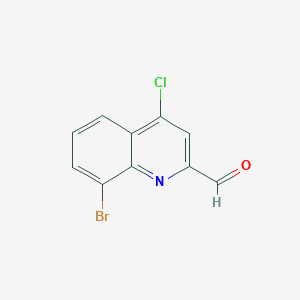
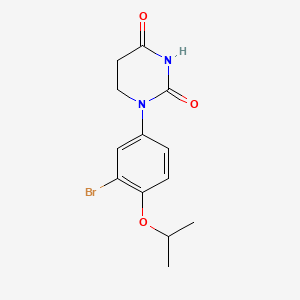

![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
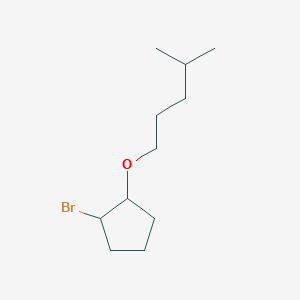
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

